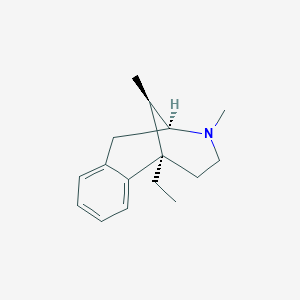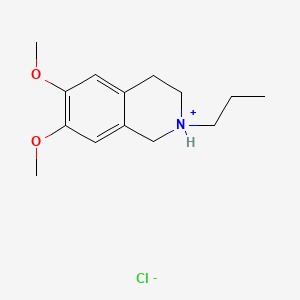
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines Isoquinolines are a group of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activity
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly involving the methoxy groups, can yield a variety of functionalized isoquinolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are often more complex isoquinoline derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders and as enzyme inhibitors.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoquinoline derivatives act as inhibitors of catechol-O-methyltransferase, an enzyme involved in the metabolism of neurotransmitters . This interaction can lead to various pharmacological effects, including neuroprotection and modulation of neurotransmitter levels.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-propylisoquinoline hydrochloride can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound is also an isoquinoline derivative with similar structural features and biological activities.
1,2,3,4-Tetrahydroisoquinoline: A simpler isoquinoline derivative that serves as a precursor for more complex compounds.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: Another isoquinoline derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
92322-92-4 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-6-15-7-5-11-8-13(16-2)14(17-3)9-12(11)10-15;/h8-9H,4-7,10H2,1-3H3;1H |
InChI-Schlüssel |
NXHDFSWHBZGJCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[NH+]1CCC2=CC(=C(C=C2C1)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


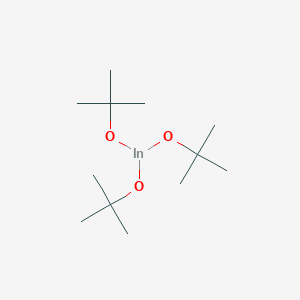
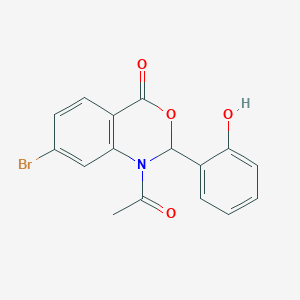
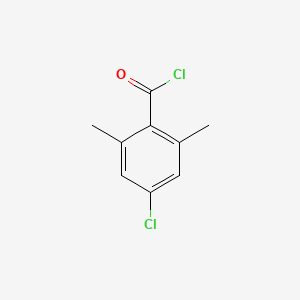
![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
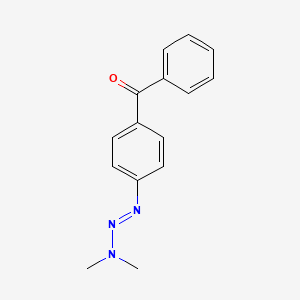
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
![(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
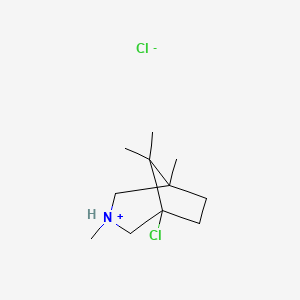



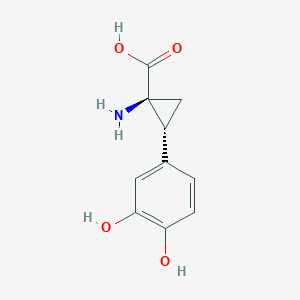
![(1R,2S,5R)-2-fluoro-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13792510.png)
